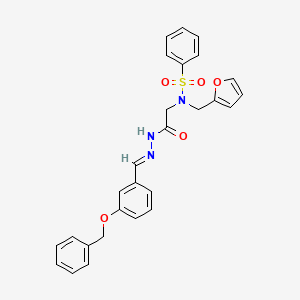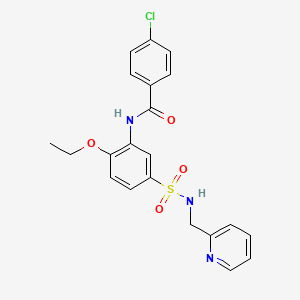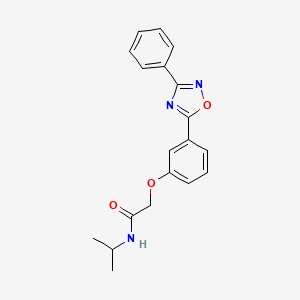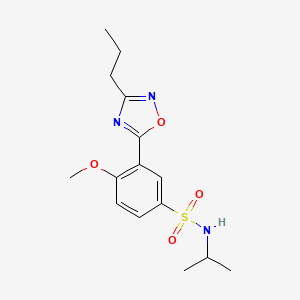
N-isopropyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide, also known as PPOBS, is a chemical compound that has been extensively studied for its potential applications in scientific research.
作用機序
N-isopropyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide acts by binding to certain proteins in the brain, such as the GABA-A receptor, and modulating their activity. It has been shown to act as a positive allosteric modulator of the GABA-A receptor, which enhances the activity of this receptor and leads to increased inhibitory neurotransmission in the brain. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the development of neurodegenerative diseases, such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to enhance inhibitory neurotransmission in the brain, which can lead to increased relaxation and reduced anxiety. This compound has also been shown to have neuroprotective effects and to inhibit the activity of certain enzymes that are involved in the development of neurodegenerative diseases. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
N-isopropyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has a number of advantages for lab experiments. It is a highly specific and potent compound that can be used to study the role of certain proteins in the brain. It also has neuroprotective effects, which can be useful in studies of neurodegenerative diseases. However, this compound also has some limitations. It can be difficult to synthesize and is relatively expensive, which can limit its use in certain experiments. Additionally, more research is needed to fully understand the potential side effects of this compound.
将来の方向性
There are a number of future directions for research on N-isopropyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide. One area of research could focus on the development of new and more efficient synthesis methods for this compound. Another area of research could focus on the potential applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects. Overall, this compound is a promising compound that has the potential to be a useful tool in scientific research.
合成法
N-isopropyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzenesulfonyl chloride with isopropylamine, followed by the reaction of the resulting intermediate with propylhydrazine and triethylorthoformate. The final step involves the reaction of the resulting intermediate with sulfuric acid to yield this compound.
科学的研究の応用
N-isopropyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and to inhibit the activity of certain enzymes that are involved in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use as a tool to study the role of certain proteins in the brain, such as the GABA-A receptor.
特性
IUPAC Name |
4-methoxy-N-propan-2-yl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-5-6-14-16-15(22-17-14)12-9-11(7-8-13(12)21-4)23(19,20)18-10(2)3/h7-10,18H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQMYPDGLVZKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)NC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



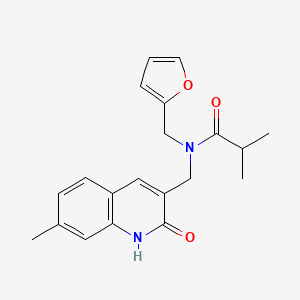
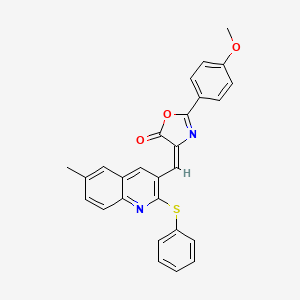

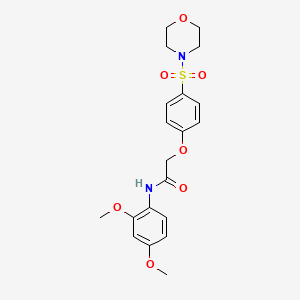
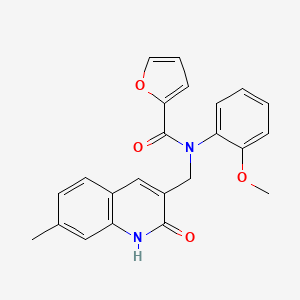
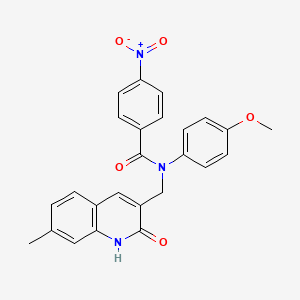
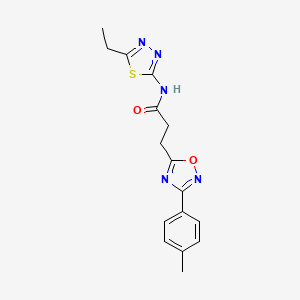
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7700271.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7700279.png)
